molecular formula C10H16BrNOS B13295008 [1-(5-Bromothiophen-2-yl)ethyl](3-methoxypropyl)amine

[1-(5-Bromothiophen-2-yl)ethyl](3-methoxypropyl)amine

Cat. No.: B13295008
M. Wt: 278.21 g/mol
InChI Key: DHJNXISWUNTPSJ-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)ethylamine is an organic compound with the molecular formula C10H16BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, an ethyl group at the 1-position, and a 3-methoxypropylamine group attached to the ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Alkylation: The brominated thiophene is then subjected to alkylation with ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Amination: The resulting intermediate is reacted with 3-methoxypropylamine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or other substituted derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-Bromothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of thiophene derivatives’ interactions with biological systems. It can be used to investigate the effects of brominated thiophenes on cellular processes and enzyme activities.

Medicine

In medicinal chemistry, 1-(5-Bromothiophen-2-yl)ethylamine is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with an ethyl group instead of a 3-methoxypropylamine group.

    1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride: Similar structure but with a hydrochloride salt form.

    2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride: Contains an additional hydroxyl group.

Uniqueness

1-(5-Bromothiophen-2-yl)ethylamine is unique due to the presence of the 3-methoxypropylamine group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C10H16BrNOS/c1-8(12-6-3-7-13-2)9-4-5-10(11)14-9/h4-5,8,12H,3,6-7H2,1-2H3

InChI Key

DHJNXISWUNTPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NCCCOC

Origin of Product

United States

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